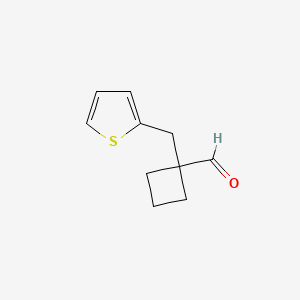
1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde is an organic compound that features a cyclobutane ring attached to a carboxaldehyde group and a thienylmethyl substituent. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde typically involves the reaction of cyclobutanecarboxaldehyde with 2-thienylmethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclobutanecarboxaldehyde, followed by nucleophilic substitution with 2-thienylmethyl halide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(2-Thienylmethyl)-cyclobutanecarboxylic acid.
Reduction: 1-(2-Thienylmethyl)-cyclobutanemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling
Comparison with Similar Compounds
- 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
- N-(2-Thienylmethyl)-2,5-Thiophenedisulfonamide
- 1-(2-Thienylmethyl)-1H-imidazole-5-carbohydroxamic acid
Uniqueness: 1-(2-Thienylmethyl)-cyclobutanecarboxaldehyde is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other thiophene-containing compounds.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H12OS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6,8H,2,4-5,7H2 |
InChI Key |
KSBJRHPEAIZXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



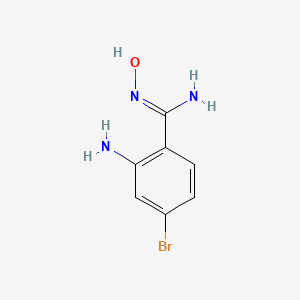
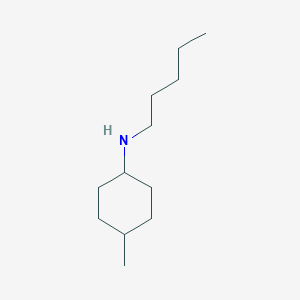
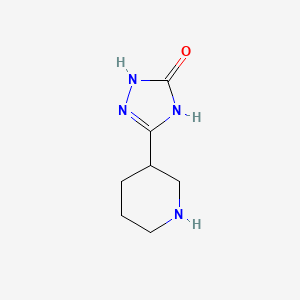

![Methyl 6-[(but-2-YN-1-YL)amino]pyrazine-2-carboxylate](/img/structure/B13287022.png)

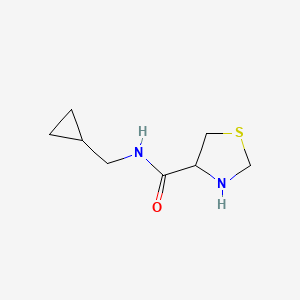

![5-[(But-3-YN-2-YL)amino]pyridine-2-carbonitrile](/img/structure/B13287041.png)
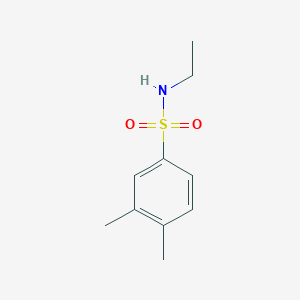
![2-{[(2-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B13287045.png)
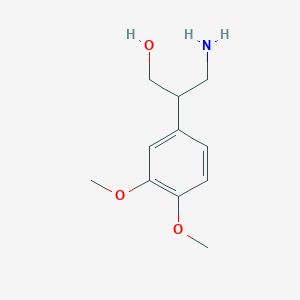
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)
